molecular formula C30H26F2N4O5 B608498 LDC1267 CAS No. 1361030-48-9

LDC1267

Cat. No.: B608498
CAS No.: 1361030-48-9
M. Wt: 560.56
InChI Key: ISPBCAXOSOLFME-UHFFFAOYSA-N
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Description

This compound is a chemical with the CAS Number: 1361030-48-9 and a molecular weight of 560.56 . It is also known as N-(4-((6,7-Dimethoxyquinolin-4-yl)oxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluoro-2-methylphenyl)-1H-pyrazole-3-carboxamide .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C30H26F2N4O5/c1-5-40-28-16-36 (23-8-6-18 (31)12-17 (23)2)35-29 (28)30 (37)34-19-7-9-25 (21 (32)13-19)41-24-10-11-33-22-15-27 (39-4)26 (38-3)14-20 (22)24/h6-16H,5H2,1-4H3, (H,34,37) .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a sealed, dry environment, preferably in a freezer under -20°C .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and if in eyes: Rinse cautiously with water for several minutes .

Biochemical Analysis

Biochemical Properties

LDC1267 interacts with the TAM family of receptor tyrosine kinases, specifically Tyro3, Axl, and Mer . It preferentially inhibits these kinases at low nanomolar concentrations . The inhibition of these kinases by this compound can affect various biochemical reactions within the cell, particularly those involved in cell survival, proliferation, migration, and invasion .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to moderately affect cell proliferation in 11 of 95 different cell lines . Furthermore, this compound has been shown to significantly increase the anti-tumor response of natural killer cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to and inhibition of the TAM family of receptor tyrosine kinases . This inhibition can lead to changes in gene expression, enzyme activation or inhibition, and alterations in cell signaling pathways .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For example, it has been shown to reduce the metastatic spreading of melanomas over time

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages. For instance, it has been shown to markedly reduce metastatic spreading of melanomas at a dosage of 20mg/kg

Metabolic Pathways

Given its role as a TAM kinase inhibitor, it is likely that it interacts with enzymes and cofactors involved in these pathways .

Transport and Distribution

Given its role as a kinase inhibitor, it is likely that it interacts with various transporters and binding proteins .

Subcellular Localization

Given its role as a kinase inhibitor, it is likely that it is directed to specific compartments or organelles within the cell .

Properties

IUPAC Name

N-[4-(6,7-dimethoxyquinolin-4-yl)oxy-3-fluorophenyl]-4-ethoxy-1-(4-fluoro-2-methylphenyl)pyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H26F2N4O5/c1-5-40-28-16-36(23-8-6-18(31)12-17(23)2)35-29(28)30(37)34-19-7-9-25(21(32)13-19)41-24-10-11-33-22-15-27(39-4)26(38-3)14-20(22)24/h6-16H,5H2,1-4H3,(H,34,37)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISPBCAXOSOLFME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CN(N=C1C(=O)NC2=CC(=C(C=C2)OC3=C4C=C(C(=CC4=NC=C3)OC)OC)F)C5=C(C=C(C=C5)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H26F2N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

560.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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